1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
Description
Chemical Identity and Nomenclature
Structural Composition
The compound is characterized by a piperidine ring substituted with a deuterated benzyl group (C₆H₅CD₂) and an indanone moiety bearing benzyloxy and methoxy substituents. Key structural features include:
- Piperidine core : A six-membered heterocyclic amine (C₅H₁₀N) serving as the central scaffold.
- Deuterated benzyl group : Five deuterium atoms replace hydrogens on the benzyl group, enhancing metabolic stability.
- Indanone system : A bicyclic structure with ketone and ether functionalities at positions 5 and 6.
Nomenclature and Synonyms
The compound is systematically named according to IUPAC guidelines. Common synonyms include:
Historical Context in Piperidine-Derivative Research
Evolution of Piperidine Chemistry
Piperidine, first isolated in 1850 by Thomas Anderson, became a cornerstone of heterocyclic chemistry due to its presence in alkaloids like piperine. By the mid-20th century, synthetic piperidine derivatives emerged as key intermediates in drug discovery, particularly for neuroactive compounds.
Development of Substituted Piperidines
The introduction of functional groups to the piperidine ring enabled tailored pharmacological effects:
This Compound’s Role in Research
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine represents a deuterated analog of earlier acetylcholinesterase inhibitors. Its synthesis, involving multi-step reactions under inert conditions, marked a shift toward isotopically labeled probes for metabolic studies.
Role of Deuterium Labeling in Modern Pharmaceutical Chemistry
Kinetic Isotope Effect (KIE)
Deuterium’s incorporation alters bond dissociation energies, slowing enzymatic metabolism via the KIE. For this compound, deuterium on the benzyl group reduces oxidative degradation by cytochrome P450 enzymes, extending its half-life.
Advantages in Drug Design
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-5-phenylmethoxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-LUYBHUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OC)OCC5=CC=CC=C5)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 5-benzyloxy-6-methoxy-1-indanone. This intermediate can be synthesized through the following steps:
Benzylation: The starting material, 6-methoxy-1-indanone, undergoes benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The benzylated product is then subjected to methoxylation using methanol and a suitable catalyst.
The final step involves the condensation of the intermediate with 1-(Benzyl-d5)-4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Implications
- Drug Development: Deuterated compounds like this compound enable precise ADME studies for next-generation AChE inhibitors .
- Therapeutic Optimization : Structural modifications (e.g., methoxy vs. benzyloxy groups) balance potency and metabolic stability .
Biological Activity
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a compound with significant potential in pharmacological applications, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C30H31NO3
- Molecular Weight : 453.57 g/mol
- CAS Number : 120013-75-4
- Structure : The compound features a piperidine core substituted with a benzyl group and an indanone moiety, contributing to its biological activity.
This compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders where cholinergic signaling is impaired.
In Vitro Studies
-
Acetylcholinesterase Inhibition :
- The compound has demonstrated significant inhibitory activity against AChE, with IC50 values indicating potency comparable to known inhibitors used in clinical settings.
- In a study by Xu et al., the compound was shown to effectively inhibit AChE in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
-
Cytotoxicity Assessment :
- Cytotoxicity assays conducted on various cell lines (e.g., HL-60) indicated that the compound exhibits low toxicity, making it a candidate for further development .
- Molecular docking studies revealed favorable interactions between the compound and active sites of AChE, supporting its role as a selective inhibitor .
In Vivo Studies
Research involving animal models has highlighted the compound's potential in improving cognitive functions. For instance:
- Memory Enhancement : In rodent models of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tasks compared to control groups .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies
Several studies have documented the effects of this compound in preclinical settings:
- Study on Memory Impairment :
- Longitudinal Efficacy Study :
Summary of Findings
Q & A
Q. What are the established synthetic routes for preparing 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Formation of the indanone-piperidine scaffold : Condensation of 5-benzyloxy-6-methoxy-1-indanone with a benzyl-d5-substituted piperidine intermediate under acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) .
- Catalytic hydrogenation : Use of palladium-carbon (Pd/C) with heteroatom-containing additives (e.g., sulfur or nitrogen compounds) to reduce intermediates and enhance purity .
- Deuteration strategy : Incorporation of the benzyl-d5 group via deuterated benzyl halides or Grignard reagents, ensuring isotopic purity through controlled reaction conditions.
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed using:
- Reverse-phase HPLC : Employing buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to resolve impurities .
- 1H-NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ ~3.8–3.9 ppm), and piperidine methylene resonances (δ 1.7–3.3 ppm). Deuterated benzyl groups (C₆D₅CH₂) are confirmed by the absence of proton signals in the aromatic region .
Q. What safety precautions are critical when handling intermediates during synthesis?
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps, such as Grignard reactions.
- Toxic reagents : Handle trifluoroacetic acid and palladium catalysts in fume hoods with appropriate PPE (gloves, goggles) .
- Waste disposal : Follow institutional guidelines for heavy metal (Pd) waste and halogenated solvents.
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized to minimize diastereomeric impurities in the final product?
- Additive screening : Introduce heteroatom-containing additives (e.g., thiourea or pyridine) during Pd/C-catalyzed hydrogenation to suppress side reactions and improve stereoselectivity .
- Deuterium exchange studies : Monitor deuteration efficiency using mass spectrometry (MS) to ensure >98% isotopic incorporation in the benzyl-d5 group.
- Pressure and temperature control : Partial hydrogenation at 20–30 psi H₂ and 25–40°C prevents over-reduction of the indanone moiety .
Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?
- 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine methylene protons) and confirm coupling patterns .
- High-resolution MS (HRMS) : Validate molecular formula (e.g., C₃₁H₂₉D₅NO₄) and detect trace impurities (<0.1%) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates, if applicable .
Q. How do structural modifications (e.g., benzyl-d5 substitution) impact the compound’s pharmacokinetic properties in preclinical studies?
- Metabolic stability assays : Compare deuterated vs. non-deuterated analogs in liver microsomes to assess isotope effects on CYP450-mediated degradation.
- LogP measurements : Evaluate lipophilicity changes via shake-flask or HPLC methods; deuterated benzyl groups may slightly increase LogP due to isotopic mass effects.
- Receptor binding studies : Use radiolabeled analogs to quantify affinity shifts for target receptors (e.g., acetylcholinesterase, if applicable) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | TFA, toluene/MeCN, 35°C, 12h | Indanone-piperidine condensation | |
| 2 | Pd/C, H₂ (20 psi), thiourea, EtOH | Stereoselective hydrogenation | |
| 3 | NaBD₄, D₂O | Benzyl-d5 incorporation |
Q. Table 2: Analytical Parameters for Purity Assessment
| Method | Parameters | Target Criteria |
|---|---|---|
| HPLC | C18 column, 65:35 MeOH/buffer (pH 4.6), 1.0 mL/min | Purity ≥99% (λ = 254 nm) |
| 1H-NMR | CDCl₃, 500 MHz | Absence of extraneous peaks (δ 0.5–8.5 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
